molecular formula C7H12O2 B2637348 exo-8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 160813-27-4

exo-8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No. B2637348
M. Wt: 128.171
InChI Key: CSGTZGMKSPXFEQ-POBXSPIYSA-N
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Description

“exo-8-Oxabicyclo[3.2.1]octan-3-ol” is a chemical compound with the CAS Number: 160813-27-4 . It has a molecular weight of 128.17 and is a colorless to yellow liquid . It contains total 22 bond(s); 10 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .


Synthesis Analysis

The synthesis of “exo-8-Oxabicyclo[3.2.1]octan-3-ol” has been achieved through various methods. One approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . An efficient method to prepare enantiomerically pure 8-oxabicyclo [3.2.1]octanes via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates has also been described .


Molecular Structure Analysis

The molecular structure of “exo-8-Oxabicyclo[3.2.1]octan-3-ol” is characterized by a bicyclic scaffold . It contains a total of 22 bonds, including 10 non-hydrogen bonds . The structure includes one five-membered ring, one six-membered ring, and one seven-membered ring . It also contains one hydroxyl group, one secondary alcohol, one aliphatic ether, and one oxolane .


Chemical Reactions Analysis

The chemical reactions involving “exo-8-Oxabicyclo[3.2.1]octan-3-ol” are diverse. For instance, it has been used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . Another reaction involves a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers .


Physical And Chemical Properties Analysis

“exo-8-Oxabicyclo[3.2.1]octan-3-ol” is a colorless to yellow liquid . It has a molecular weight of 128.17 . The compound has a predicted boiling point of 253.8±8.0 °C and a predicted density of 1.154±0.06 g/cm3 . Its pKa is predicted to be 14.62±0.20 .

Scientific Research Applications

Stereoselective Synthesis and Chemical Transformations

Researchers have developed stereoselective synthesis methods for new derivatives of exo-8-Oxabicyclo[3.2.1]octan-3-ol, demonstrating the compound's utility in organic synthesis. For example, Gerber and Vogel (2001) detailed a method for the stereoselective synthesis of new 8-Oxabicyclo[3.2.1]oct-6-en-2-one and 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives, emphasizing the impact of electron-releasing and electron-withdrawing effects on homoconjugated ketones (Gerber & Vogel, 2001). This work underscores the compound's versatility in creating diverse molecular structures with potential applications in material science and pharmaceuticals.

Bioactive Compounds and Herbicidal Activity

Barbosa et al. (2005) utilized exo-8-Oxabicyclo[3.2.1]octan-3-ol derivatives in the synthesis of new phytotoxins, demonstrating the compound's application in developing bioactive molecules with potential use in agriculture (Barbosa et al., 2005). This research highlights the potential of these compounds in creating environmentally friendly herbicides, contributing to sustainable agricultural practices.

Metal-Catalyzed Reactions

Leung and Chiu (2005) explored metal-catalyzed cyclopropanation on the exo-8-Oxabicyclo[3.2.1]oct-6-ene template, offering insights into the synthesis of exo, exo-cyclopropanated products. This study provides a foundation for developing novel synthetic methodologies that can be applied in the synthesis of complex organic molecules (Leung & Chiu, 2005).

Conformational Analysis and Molecular Design

The conformational analysis of exo-8-Oxabicyclo[3.2.1]octan-3-ol derivatives has also been a subject of study, with Alcântara et al. (2006) investigating the conformations of various alcohols derived from the compound using NMR and theoretical calculations. This research aids in understanding the molecular structure and behavior of these compounds, which is crucial for designing molecules with desired properties for specific applications (Alcântara et al., 2006).

Synthesis of Glycosyl Derivatives

Ievlev et al. (2016) discussed the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, demonstrating the compound's role in creating structures similar to naturally occurring molecules with biological significance. This study opens avenues for the synthesis of complex carbohydrate-related molecules, which could have implications in medicinal chemistry and drug design (Ievlev et al., 2016).

Safety And Hazards

The safety information for “exo-8-Oxabicyclo[3.2.1]octan-3-ol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-8-Oxabicyclo[3.2.1]octan-3-ol

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